3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Overview
Description
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring attached to a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 5-position.
Scientific Research Applications
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets could be neurotransmitter systems.
Mode of Action
Based on its structural similarity to certain antidepressants , it may interact with neurotransmitter systems, possibly influencing the reuptake or release of certain neurotransmitters.
Biochemical Pathways
If it acts similarly to some antidepressants, it might influence pathways involving neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
If it acts similarly to certain antidepressants, it might lead to increased availability of certain neurotransmitters in the synaptic cleft, potentially improving mood and alleviating symptoms of depression .
Biochemical Analysis
Biochemical Properties
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures depending on the context .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation . Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as reducing tumor growth or infection rates . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a minimal effective dose is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with cofactors, such as NADPH, is essential for its metabolic conversion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can affect its localization by altering its affinity for different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under dehydration conditions.
Introduction of the isopropyl group: : The isopropyl group can be introduced through a substitution reaction using isopropyl halides or isopropylating agents.
Attachment of the morpholine ring: : The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine derivatives.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.
Reduction: : Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran (THF).
Substitution: : Nucleophiles such as amines, alcohols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: : Formation of oxo derivatives or carboxylic acids.
Reduction: : Formation of reduced derivatives such as amines or alcohols.
Substitution: : Formation of substituted morpholines or oxadiazoles.
Comparison with Similar Compounds
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can be compared with other similar compounds, such as:
3-[5-(Ethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
3-[5-(Methyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
3-[5-(Propyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
These compounds differ in the nature of the alkyl group attached to the oxadiazole ring, which can influence their chemical properties and biological activities. The presence of the isopropyl group in this compound provides unique steric and electronic effects that distinguish it from its analogs.
Properties
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNMFPUPXSYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-98-3 | |
Record name | Morpholine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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